

Comparative Analysis of NC03: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: NC03

Cat. No.: B15607507

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This guide provides a detailed comparison of the preclinical compound **NC03** against a known alternative, Compound-X. The following sections present quantitative data from key in vitro and in vivo studies, detailed experimental protocols for reproducibility, and visual representations of the underlying biological pathways and experimental designs.

Data Presentation

The following tables summarize the key performance indicators of **NC03** and Compound-X from comparative in vitro and in vivo experiments.

In Vitro Potency and Selectivity

Compound	Target IC50 (Kinase-Y)	Off-Target IC50 (Kinase-Z)	Selectivity (Fold)
NC03	25 nM	2,500 nM	100x
Compound-X	50 nM	1,000 nM	20x

Table 1: In vitro potency and selectivity of **NC03** and Compound-X against the target kinase (Kinase-Y) and a key off-target kinase (Kinase-Z). Data are presented as the mean from three independent experiments.

In Vivo Tumor Growth Inhibition

Treatment Group	Dose	Tumor Volume Change (%)	Body Weight Change (%)
Vehicle	-	+150%	+2%
NC03	10 mg/kg	-45%	-3%
Compound-X	10 mg/kg	-20%	-8%

Table 2: In vivo efficacy of **NC03** and Compound-X in a mouse xenograft model. Data represents the mean percentage change in tumor volume and body weight at day 21 post-treatment initiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

In Vitro Kinase Assay

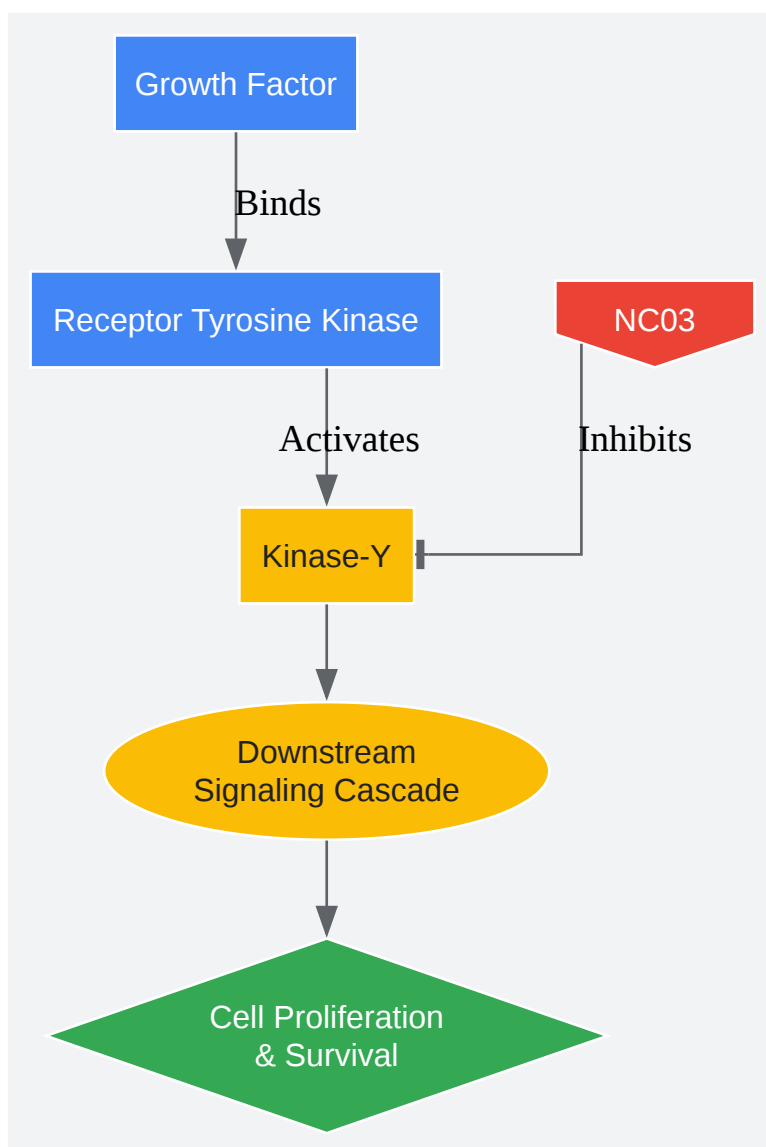
An enzymatic assay was performed to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds. Recombinant human Kinase-Y and Kinase-Z were incubated with the respective compounds at varying concentrations (0.1 nM to 10 μM) in the presence of ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a luminescence-based assay. IC₅₀ values were calculated using a four-parameter logistic curve fit.

In Vivo Xenograft Study

Female BALB/c nude mice were subcutaneously inoculated with 5×10^6 human cancer cells. When tumors reached an average volume of 150-200 mm³, the animals were randomized into three groups (n=8 per group): Vehicle, **NC03** (10 mg/kg), and Compound-X (10 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. All animal procedures were conducted in accordance with the ARRIVE guidelines.^[1]

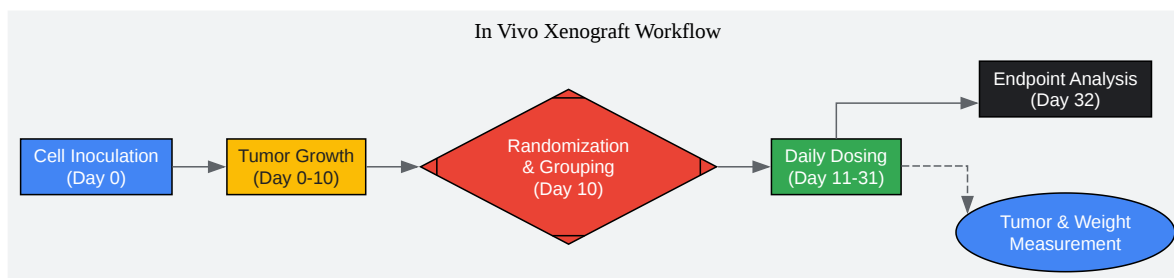
Visualizations

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.



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Caption: Targeted Signaling Pathway of **NC03**.



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Caption: Experimental Workflow for In Vivo Study.

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References

- 1. ARRIVE guidelines | NC3Rs [[nc3rs.org.uk](https://www.nc3rs.org.uk)]
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